molecular formula C9H13BrN2O B1517792 2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol CAS No. 912284-75-4

2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol

Cat. No.: B1517792
CAS No.: 912284-75-4
M. Wt: 245.12 g/mol
InChI Key: GEDJRGUUXSSNGZ-UHFFFAOYSA-N
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Description

2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group attached to an aminoethyl alcohol structure, making it a versatile intermediate for synthesizing other compounds.

Synthetic Routes and Reaction Conditions:

  • Bromination and Amination: The compound can be synthesized by first brominating 2-aminoethanol to introduce the bromophenyl group, followed by amination to attach the amino group.

  • Reductive Amination: Another method involves the reductive amination of 2-amino-4-bromophenol with formaldehyde and methylamine under reducing conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.

  • Continuous Flow Process: Some manufacturers may use a continuous flow process to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide or alkoxide ions are typically employed, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amines and alcohols.

  • Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for bioactive molecules and probes in biological research. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

  • 2-Amino-4-bromophenol: Similar structure but lacks the methylaminoethanol group.

  • 4-Bromo-2-aminophenol: Another closely related compound with applications in organic synthesis.

Uniqueness: The presence of the methylaminoethanol group in 2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol provides unique chemical properties and reactivity compared to its analogs, making it a valuable compound in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-amino-4-bromo-N-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDJRGUUXSSNGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Iron (1.5 g, 26.2 mmol) and ammonium chloride (0.39 g, 1.0 eq) in water (8 mL) was heated to reflux for 0.5 hours. 2-((4-bromo-2-nitrophenyl)(methyl)amino)ethanol (25B) (2.0 g, 7.27 mmol) was slowly added. The reaction mixture was heated to reflux for 14 hours, cooled to rt, diluted with water and EtOAc and filtered through Celite. The aqueous phase was extracted with EtOAc. The combined organic phases were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude material was purified by column chromatography on silica gel eluting with a gradient of PE:EtOAc 60:40-40:60, to provide 1.36 g (76%) of the desired product 2-((2-amino-4-bromophenyl)(methyl)amino)ethanol (25C): 1H NMR (300 MHz, CDCl3) δ 6.92-6.82 (3H, m), 3.68 (2H, t), 3.04 (2H, t), 2.70 (3H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.39 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

2-((4-bromo-2-nitrosophenyl)(methyl)amino)ethanol (6.5 g, 0.025 mol) was dissolved in THF (100 ml), Sodium hydrosulfite (26.2 g, 0.15 mol in water 150 mL) was added. The reaction was stirred at rt for 1 h. The mixture was extracted with EtOAc (2×100 ml). The combined organic layers was concentrated and purified by flash chromatography eluted with EtOAc to give 3.1 g, (50.3%) of 2-((2-amino-4-bromophenyl)(methyl)amino)ethanol LCMS-ESI+ (m/z): [M+H]+ calcd for C9H13BrN2O4:244.03; found 244.96, 246.91.
Name
2-((4-bromo-2-nitrosophenyl)(methyl)amino)ethanol
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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